Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a bromophenyl ketone substituent at position 5 and a methyl ester at position 3. Benzofuran derivatives are of significant interest due to their diverse pharmacological activities, including antifungal, antitumor, and antimicrobial properties . The bromine atom on the phenyl ring enhances electronic effects and may influence binding interactions in biological systems. Its molecular formula is C₂₀H₁₇BrO₅, with a molecular weight of 417.25 g/mol .
Properties
IUPAC Name |
methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-11-18(19(22)23-2)15-9-14(7-8-17(15)25-11)24-10-16(21)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPIBEJJKBZKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Oxoethoxy Linkage: The oxoethoxy linkage is formed through an etherification reaction, typically involving the reaction of a phenol derivative with an oxirane compound under basic conditions.
Esterification: The final step involves esterification to introduce the methyl ester group, using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and the benzofuran core are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. The oxoethoxy linkage may also play a role in the compound’s bioactivity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
a) Isopropyl 5-[2-(4-Chlorophenyl)-2-Oxoethoxy]-2-Methyl-1-Benzofuran-3-Carboxylate
- Molecular Formula : C₂₁H₁₉ClO₅
- Molecular Weight : 386.83 g/mol
- Key Differences: Substituent: Chlorine (Cl) replaces bromine (Br) on the phenyl ring, reducing steric bulk and altering electronic effects (Cl is less electronegative than Br).
- Implications: The chloro derivative may exhibit reduced halogen bonding compared to bromo analogues but improved solubility in non-polar environments due to the isopropyl group .
b) Ethyl 6-Bromo-5-[2-(4-Fluorophenyl)-2-Oxoethoxy]-2-Phenyl-1-Benzofuran-3-Carboxylate
- Molecular Formula : C₂₅H₁₈BrFO₅
- Molecular Weight : ~521.27 g/mol (calculated)
- Key Differences :
- Substituents : Fluorine (F) on the phenyl ring and bromine (Br) at position 6 of the benzofuran core.
- Ester Group : Ethyl ester instead of methyl.
- Steric Effects : A phenyl group at position 2 introduces steric hindrance.
- Implications : Fluorine’s electronegativity enhances dipole interactions, while the ethyl ester increases lipophilicity. The dual halogen substitution may improve target selectivity in drug design .
Ester Group Modifications
a) Ethyl 5-[2-(4-Bromophenyl)-2-Oxoethoxy]-2-Methyl-1-Benzofuran-3-Carboxylate
- Molecular Formula : C₂₀H₁₇BrO₅
- Molecular Weight : 417.25 g/mol
- Key Differences : Ethyl ester replaces methyl ester.
- This modification is critical for pharmacokinetic optimization .
b) 2-Methoxyethyl 5-[2-(4-Bromophenyl)-2-Oxoethoxy]-2-Methyl-1-Benzofuran-3-Carboxylate
- Molecular Formula : C₂₁H₁₉BrO₆
- Molecular Weight : 445.28 g/mol
- Key Differences : 2-Methoxyethyl ester introduces an ether linkage, increasing polarity and hydrogen-bonding capacity.
- Implications : The methoxy group may enhance solubility in polar solvents and improve bioavailability compared to methyl or ethyl esters .
Functional Group Additions
a) Methyl 2-(5-Bromo-3-Methylsulfinyl-1-Benzofuran-2-yl)Acetate
- Molecular Formula : C₁₂H₁₁BrO₄S
- Key Feature : Sulfinyl (S=O) group at position 3 .
- Crystal structure studies reveal stabilization via C–H⋯O hydrogen bonds, suggesting improved solid-state stability .
b) Ethyl 5-{2-[2-(4-Methylbenzoyl)Hydrazino]-2-Oxoethoxy}-2-Phenyl-1-Benzofuran-3-Carboxylate
Tabular Comparison of Key Compounds
Research Findings and Implications
- Electronic Effects : Bromine’s polarizability enhances van der Waals interactions in the target compound compared to chlorine or fluorine analogues .
- Ester Group Impact : Methyl esters offer simplicity in synthesis, while ethyl or methoxyethyl esters optimize logP for specific absorption pathways .
- Pharmacological Potential: Sulfinyl and hydrazine modifications suggest avenues for targeting enzymes or receptors requiring polar interactions .
Biological Activity
Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including anticancer properties, structure-activity relationships, and relevant case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against lung and cervical cancer cell lines.
In Vitro Studies
- Cell Line Testing : The compound was evaluated against A-549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that it exhibited significant cytotoxic effects, with IC values lower than those of standard chemotherapeutic agents like doxorubicin .
- Morphological Changes : Microscopic examination revealed morphological deformations in treated cells, indicating the compound's potential to disrupt cellular integrity and inhibit growth effectively .
Molecular docking studies suggest that the compound interacts with key proteins involved in cell signaling pathways, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These interactions align with the observed anticancer activity, suggesting that this compound may act as a potent inhibitor of cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research indicates that:
- Substituents : Variations in substituents on the benzofuran ring significantly affect potency. For instance, methoxy and chloro substitutions were found to enhance activity compared to methyl substitutions, which showed poor activity .
- Analogues : Related compounds with different halogen substitutions demonstrated varying levels of cytotoxicity, emphasizing the importance of structural configuration in determining biological efficacy .
Case Study 1: Lung Cancer Treatment
A study conducted on A-549 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The best-performing analogue exhibited an IC value significantly lower than that of doxorubicin, suggesting superior efficacy in inhibiting lung cancer cell growth .
Case Study 2: Cervical Cancer Efficacy
In another study involving HeLa cells, the compound was shown to induce apoptosis through mitochondrial pathways. This was evidenced by increased expression levels of pro-apoptotic markers and decreased viability in treated cells compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
